molecular formula C7H14O2 B1606901 Propanoic acid, 1-methylpropyl ester CAS No. 591-34-4

Propanoic acid, 1-methylpropyl ester

Cat. No.: B1606901
CAS No.: 591-34-4
M. Wt: 130.18 g/mol
InChI Key: VPSLGSSVPWVZFG-UHFFFAOYSA-N
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Description

Propanoic acid, 1-methylpropyl ester, also widely known as sec-Butyl propionate, is a chemical ester with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . Its CAS Registry Number is 591-34-4 . The structure of the compound consists of a propanoate group linked to the 1-methylpropyl (sec-butyl) group, which can be represented by the SMILES notation CCC(C)OC(=O)CC . Researchers value this compound for its defined physical properties, which include a boiling point of approximately 406.20 K (133.05 °C) . Its thermodynamic properties are well-characterized, with a standard enthalpy of formation of -437.89 kJ/mol in the gas phase and a vaporization enthalpy of 39.94 kJ/mol . These properties make it a substance of interest in various fundamental and applied research areas, including studies on liquid-vapor equilibria, solvent properties, and reaction kinetics. It may also serve as a starting material or intermediate in synthetic organic chemistry pathways. This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and conduct a comprehensive risk assessment before handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-6(3)9-7(8)5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSLGSSVPWVZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871780
Record name Butan-2-yl propanoate
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

591-34-4
Record name Propanoic acid, 1-methylpropyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 1-methylpropyl ester
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Record name Butan-2-yl propanoate
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Record name Propanoic acid, 1-methylpropyl ester
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Advanced Synthetic Methodologies and Esterification Process Engineering Research

Elucidation of Classical Esterification Routes and Optimization Strategies

Classical esterification methods remain fundamental in the synthesis of sec-butyl propanoate. Research in this area focuses on understanding reaction mechanisms and optimizing process parameters to maximize product yield and purity.

Mechanistic Studies of Fischer Esterification and Yield Enhancement Research

The Fischer-Speier esterification is a primary method for synthesizing sec-butyl propanoate, involving the acid-catalyzed reaction between propanoic acid and 2-butanol (B46777) (sec-butyl alcohol). stmarys-ca.eduathabascau.ca The reaction is reversible, and its mechanism proceeds through several equilibrium steps. masterorganicchemistry.commasterorganicchemistry.com

Mechanism:

Protonation: The process begins with the protonation of the carbonyl oxygen on propanoic acid by an acid catalyst (commonly H₂SO₄ or TsOH). masterorganicchemistry.comorganic-chemistry.org This step increases the electrophilicity of the carbonyl carbon. stmarys-ca.edu

Nucleophilic Attack: The alcohol (2-butanol) acts as a nucleophile, attacking the activated carbonyl carbon. stmarys-ca.edu This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, sec-butyl propanoate. masterorganicchemistry.com

This entire process can be remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Yield Enhancement Research: Due to the reversible nature of the Fischer esterification, research focuses on shifting the equilibrium toward the product side. athabascau.ca Key strategies include:

Use of Excess Reactant: Employing a large excess of one reactant, typically the less expensive alcohol, drives the reaction forward according to Le Châtelier's Principle. stmarys-ca.eduathabascau.ca Studies have shown that increasing the molar ratio of alcohol to acid significantly increases the conversion of propanoic acid to its ester. ceon.rsresearchgate.net

Removal of Water: As water is a product, its continuous removal from the reaction mixture shifts the equilibrium to favor ester formation. stmarys-ca.edu This can be achieved through methods like azeotropic distillation or the use of dehydrating agents. athabascau.caorganic-chemistry.org

Temperature Control: Increasing the reaction temperature generally increases the reaction rate. stmarys-ca.edu However, for secondary alcohols like 2-butanol, high temperatures with catalysts like sulfuric acid can promote dehydration to form alkenes (e.g., but-2-ene), which is an undesirable side reaction. sciencemadness.org

Catalyst Concentration: The amount of acid catalyst influences the reaction rate. researchgate.net

One study on the esterification of propanoic acid with various alcohols noted that secondary alcohols like 2-propanol (and by extension, 2-butanol) show lower reactivity compared to primary alcohols due to steric hindrance. ceon.rsresearchgate.net A specific preparation of sec-butyl propionate (B1217596) using concentrated sulfuric acid as the catalyst involved a 10-hour reflux period, yielding a 49% yield after purification. sciencemadness.org

Table 1: Factors Affecting Yield in Fischer Esterification of Propanoic Acid, 1-Methylpropyl Ester

Factor Effect on Yield Research Findings Citation
Molar Ratio Increasing the alcohol-to-acid ratio shifts equilibrium towards products. An increase in the acid/alcohol molar ratio leads to a higher rate and yield of the esterification reaction. ceon.rsresearchgate.net
Water Removal Removing water from the reaction mixture drives the equilibrium to the right. Techniques like azeotropic distillation are employed to remove the water byproduct. stmarys-ca.eduorganic-chemistry.org
Temperature Higher temperatures increase the reaction rate but can cause side reactions. Increased temperature can lead to the dehydration of sec-butyl alcohol to but-2-ene. stmarys-ca.edusciencemadness.org
Catalyst A strong acid catalyst is necessary to achieve a reasonable reaction rate. Sulfuric acid is a common and effective homogeneous catalyst. stmarys-ca.edusciencemadness.org

Investigations into Acid Anhydride (B1165640) and Acyl Chloride Mediated Esterification Pathways

To overcome the equilibrium limitations of Fischer esterification, more reactive derivatives of propanoic acid are used. These reactions are typically irreversible and proceed more rapidly.

Acid Anhydride Pathway: Propanoic anhydride reacts with 2-butanol to form sec-butyl propanoate and propanoic acid as a byproduct. wikipedia.org This method avoids the production of water. organic-chemistry.org The reaction is generally faster than direct esterification.

Acyl Chloride Pathway: Propanoyl chloride, an acid halide, is highly reactive and readily reacts with alcohols to form esters. libretexts.org The reaction with 2-butanol produces sec-butyl propanoate and hydrogen chloride (HCl). Due to the corrosive nature of HCl, a proton scavenger like pyridine is often added to the reaction mixture. libretexts.org This pathway is irreversible and offers a highly efficient route to the ester. libretexts.org

Development and Evaluation of Catalytic Systems for Esterification

The choice of catalyst is crucial for the efficient synthesis of sec-butyl propanoate. Catalysts are broadly categorized as homogeneous or heterogeneous.

Homogeneous Catalysts: These catalysts exist in the same phase as the reactants. Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most common homogeneous catalysts for Fischer esterification. masterorganicchemistry.comsciencemadness.org Lewis acids have also been shown to catalyze esterification effectively. organic-chemistry.org While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, leading to corrosion and waste disposal issues. researchgate.net

Heterogeneous Catalysts: These are solid acid catalysts that are in a different phase from the liquid reaction mixture. Their primary advantage is ease of separation and reusability, making the process more environmentally friendly. researchgate.net Research has explored various heterogeneous catalysts for the esterification of propanoic acid:

Ion-Exchange Resins: Amberlyst-15, Amberlyst 36, and Amberlyst 70 have been studied for the esterification of propionic acid with isobutyl alcohol. researchgate.net

Fibrous Polymer-Supported Catalysts: Smopex-101, a polymer-supported sulphonic acid catalyst, has been used for the esterification of propanoic acid with various butanols. researchgate.netabo.fi

Other Solid Acids: Materials like sulfonated rice husk, activated Nigerian clay, and WO₃/SnO₂ have been investigated as solid acid catalysts. ceon.rsresearchgate.net The catalytic performance of these materials often depends on the presence of both Brønsted and Lewis acid sites. researchgate.net

Table 2: Comparison of Catalytic Systems for Propanoic Acid Esterification

Catalyst Type Examples Advantages Disadvantages Citation
Homogeneous H₂SO₄, HCl, p-TsOH High activity, low cost Difficult to separate, corrosive, waste generation organic-chemistry.orgresearchgate.net
Heterogeneous Amberlyst resins, Smopex-101, WO₃/SnO₂ Easy separation, reusable, less corrosive Can have lower activity, potential for steric hindrance effects ceon.rsresearchgate.net

Enzymatic and Biocatalytic Synthesis of this compound

Biocatalysis offers a green alternative to classical chemical synthesis, utilizing enzymes to catalyze reactions under mild conditions with high specificity.

Research on Lipase-Catalyzed Esterification and Biotransformation

Lipases are widely used enzymes for catalyzing esterification reactions. nih.gov They can function in non-aqueous environments, which reverses their natural hydrolytic function to favor ester synthesis. mdpi.com The synthesis of butyl propionate (an isomer of sec-butyl propanoate) has been extensively studied using this method.

In a study on the synthesis of butyl propionate, various commercially available lipases were screened, and Novozym 435, an immobilized lipase B from Candida antarctica (CALB), was found to be the most active. researchgate.netresearchgate.net The reaction kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism. nih.gov

Optimization of enzymatic synthesis involves several parameters:

Temperature: Enzymatic reactions have an optimal temperature for maximum activity. For Novozym 435 in butyl propionate synthesis, a maximal yield was obtained at approximately 43°C. researchgate.netresearchgate.net

Substrate Molar Ratio: Similar to chemical methods, an excess of the alcohol is often used to drive the reaction. researchgate.net

Enzyme Loading: The amount of enzyme used affects the reaction rate.

Solvent: While some reactions are performed in a solvent-free system, organic solvents can also be used. mdpi.comresearchgate.net

A key advantage of using immobilized enzymes like Novozym 435 is their reusability. Studies have shown that the biocatalyst could be reused for at least 20 cycles while maintaining high conversion yields. researchgate.netresearchgate.net This significantly improves the economic feasibility and sustainability of the process.

Whole-Cell Biocatalysis and Enzyme Engineering for Ester Production

The synthesis of this compound through biocatalysis offers a sustainable alternative to traditional chemical methods. Whole-cell biocatalysis, in particular, has garnered attention due to its potential for cost-effectiveness and operational simplicity. This approach utilizes intact microbial cells containing the desired enzymes, thereby circumventing the often costly and time-consuming processes of enzyme extraction and purification. Furthermore, whole-cell systems can inherently regenerate necessary cofactors, which is a significant advantage for certain enzymatic reactions. nih.govresearchgate.netsemanticscholar.orgmdpi.com

Research in this area for ester production often involves metabolically engineered microorganisms. Strains of bacteria, such as Clostridium saccharoperbutylacetonicum, have been engineered to produce propionate, a precursor to the target ester. nih.gov The established synthetic pathway can involve multiple genes encoding the enzymes that catalyze the conversion of a starting material like pyruvate to propionate. nih.gov While direct synthesis of sec-butyl propionate using whole cells is an area of ongoing research, the principles of metabolic engineering to enhance precursor supply are well-established. researchgate.net

Enzyme engineering plays a crucial role in improving the efficiency of biocatalysts for ester synthesis. Techniques such as directed evolution and rational design are employed to enhance enzyme properties like stability, activity, and selectivity towards specific substrates (propanoic acid and sec-butanol). For instance, lipases, which are commonly used for esterification, can be modified to improve their performance under industrial process conditions, such as in the presence of organic solvents or at elevated temperatures. nih.gov The enantioselectivity of lipases is another critical aspect, particularly in the pharmaceutical and flavor industries where specific stereoisomers are desired. nih.gov

One of the primary challenges in whole-cell biocatalysis is the potential toxicity of the substrates or the ester product to the microbial cells. nih.gov This can inhibit cell growth and reduce catalytic activity. Strategies to overcome this include in situ product removal and the use of two-phase solvent systems to partition the toxic compounds away from the cells. nih.gov

Strategies for Enzyme Immobilization and Reusability in Biocatalytic Synthesis

The reusability of enzymes is a critical factor for the economic viability of industrial biocatalytic processes. Immobilization of enzymes onto solid supports is a key strategy to enhance their stability and facilitate their recovery and reuse over multiple reaction cycles. researchgate.net Various techniques have been developed for enzyme immobilization, each with its own set of advantages and disadvantages. nih.govmdpi.comnih.gov

Common immobilization methods include: nih.govmdpi.comnih.govmdpi.com

Adsorption: This simple and cost-effective method involves the physical binding of the enzyme to the surface of a carrier through weak interactions like van der Waals forces or hydrogen bonds. nih.govmdpi.com However, enzyme leakage from the support can be a significant drawback. researchgate.netmdpi.com

Covalent Binding: This technique forms strong, stable bonds between the enzyme and the support material, minimizing enzyme leaching. nih.govmdpi.comnih.gov The functional groups on the enzyme's surface, such as amino or carboxyl groups, are used to form these linkages. mdpi.com

Entrapment: In this method, the enzyme is physically confined within the porous network of a polymer or gel matrix. mdpi.commdpi.com This can protect the enzyme from harsh environmental conditions, but mass transfer limitations of the substrate and product can be a concern. mdpi.com

Cross-Linking: This approach involves the formation of intermolecular cross-links between enzyme molecules, creating large, insoluble aggregates. This can be achieved with or without a support material. mdpi.com

For the synthesis of this compound, immobilized lipases are frequently employed. For instance, Novozym 435, an immobilized lipase from Candida antarctica, has shown high activity and stability in the synthesis of similar esters. researchgate.net Research has demonstrated that immobilized lipases can be reused for multiple cycles with only a minor loss in activity, making the process more cost-effective. researchgate.netresearchgate.net For example, under optimal conditions, an immobilized lipase used for butyl propionate synthesis could be reused at least 20 times while maintaining a high conversion yield. researchgate.net

Comparison of Enzyme Immobilization Techniques
Immobilization MethodPrincipleAdvantagesDisadvantages
AdsorptionPhysical binding via weak interactions. nih.govmdpi.comSimple, low cost, minimal enzyme modification. mdpi.comEnzyme leakage, non-specific binding. researchgate.netmdpi.com
Covalent BindingFormation of strong, stable chemical bonds. nih.govmdpi.comnih.govMinimizes enzyme leaching, high stability. dntb.gov.uaCan lead to loss of enzyme activity if active site is involved. mdpi.com
EntrapmentPhysical confinement within a porous matrix. mdpi.commdpi.comProtects enzyme from harsh conditions. mdpi.comMass transfer limitations for substrate and product. mdpi.com
Cross-LinkingIntermolecular cross-linking of enzyme molecules. mdpi.comHigh enzyme loading, stable.Can cause diffusional problems and loss of activity.

Reaction Medium Engineering in Biocatalytic Synthesis

The choice of the reaction medium is a critical parameter in the biocatalytic synthesis of esters like this compound. The medium can significantly affect enzyme activity, stability, and selectivity, as well as the equilibrium position of the reaction. While aqueous media are the natural environment for enzymes, esterification reactions are often favored in non-aqueous or low-water environments to shift the equilibrium towards product formation by removing the water produced. researchgate.net

Organic solvents are commonly used as the reaction medium. However, they can lead to enzyme denaturation. The selection of a suitable organic solvent with optimal log P (a measure of hydrophobicity) is crucial to maintain enzyme activity. For lipase-catalyzed reactions, hydrophobic solvents are generally preferred.

Ionic liquids (ILs) have emerged as promising alternative reaction media. researchgate.net These are salts that are liquid at low temperatures and possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. researchgate.net In the context of biocatalysis, ILs can enhance enzyme stability and activity, and in some cases, improve enantioselectivity. nih.gov For the synthesis of sec-butanol, a precursor to the target ester, acidic imidazolium ionic liquids have been shown to be effective catalysts for transesterification. researchgate.net

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO2), represent another innovative reaction medium. researchgate.net SCFs exhibit properties intermediate between those of a liquid and a gas, such as high diffusivity and low viscosity, which can alleviate mass transfer limitations. mdpi.com scCO2 is non-toxic, non-flammable, and easily separable from the reaction mixture by depressurization, making it an environmentally benign solvent. researchgate.netmdpi.com Enzymatic reactions, including esterification, have been successfully carried out in SCFs. researchgate.net

Characteristics of Different Reaction Media for Biocatalysis
Reaction MediumKey CharacteristicsAdvantages for Ester SynthesisChallenges
Organic SolventsNon-aqueous environment.Shifts reaction equilibrium towards product formation.Potential for enzyme denaturation, environmental concerns. skpharmteco.com
Ionic LiquidsLow vapor pressure, high thermal stability. researchgate.netCan enhance enzyme stability and activity, tunable properties. nih.govHigh cost, potential toxicity, and viscosity. mdpi.com
Supercritical Fluids (e.g., scCO2)High diffusivity, low viscosity, tunable properties. mdpi.comReduces mass transfer limitations, easy product separation, environmentally friendly. researchgate.netmdpi.comRequires high-pressure equipment, potential for enzyme deactivation due to pressure changes. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound is increasingly being approached through the lens of green chemistry. This involves the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comsolubilityofthings.com The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. sigmaaldrich.comresearchgate.netnih.gov

Development of Solvent-Free Esterification Processes

One of the key principles of green chemistry is the avoidance or reduction of the use of auxiliary substances like solvents. skpharmteco.comsigmaaldrich.com Solvent-free reaction systems offer several advantages, including reduced environmental impact, lower costs associated with solvent purchase and disposal, and simplified downstream processing. researchgate.net

In the context of this compound synthesis, solvent-free lipase-catalyzed esterification has been investigated. researchgate.netresearcher.life These systems typically involve the direct reaction of the alcohol (sec-butanol) and the carboxylic acid (propanoic acid) with the enzyme as the catalyst. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester. This can be achieved through various methods, such as vacuum or the use of molecular sieves.

Research on the lipase-catalyzed synthesis of butyl propionate in a solvent-free system has shown that high conversion yields can be achieved. researchgate.net For example, a maximal reaction yield of 93.76% was obtained by optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme loading. researchgate.net The use of immobilized enzymes is particularly advantageous in solvent-free systems as it simplifies catalyst separation and reuse. researchgate.net

Exploration of Supercritical Fluid and Ionic Liquid Mediated Synthesis

As discussed in the context of reaction medium engineering, supercritical fluids and ionic liquids offer greener alternatives to conventional organic solvents.

Supercritical Fluid (SCF) Synthesis: Supercritical carbon dioxide (scCO2) is a particularly attractive medium for ester synthesis. researchgate.net Its tunable solvent properties allow for the solubilization of reactants while being easily separated from the products upon depressurization. mdpi.com The low viscosity and high diffusivity of scCO2 can enhance reaction rates by overcoming mass transfer limitations. mdpi.com The use of scCO2 aligns with several green chemistry principles, including the use of safer solvents and design for energy efficiency (due to lower downstream processing energy). mdpi.comsigmaaldrich.com

Ionic Liquid (IL) Mediated Synthesis: Ionic liquids can act as both catalysts and solvents in esterification reactions. researchgate.net Their non-volatile nature reduces air pollution compared to volatile organic solvents. researchgate.net Furthermore, the properties of ionic liquids can be tailored by modifying their cation and anion components, allowing for the design of ILs with specific catalytic activities or solubilities. researchgate.net Acidic ionic liquids have been demonstrated to be effective catalysts for transesterification reactions to produce sec-butanol. researchgate.net The reusability of ionic liquids is a key factor in their green credentials, although efficient recycling processes are necessary to minimize their environmental impact. mdpi.com

Microwave-Assisted Esterification Research and Development

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including esterification. researchgate.netnih.govsciepub.com Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating, which can significantly reduce reaction times and improve product yields compared to conventional heating methods. researchgate.netnih.govuwlax.edumdpi.com

The application of microwave technology in the synthesis of this compound aligns with the green chemistry principle of designing for energy efficiency. solubilityofthings.com The reduced reaction times translate to lower energy consumption. nih.gov Microwave-assisted esterification can often be carried out under solvent-free conditions, further enhancing its green credentials. researchgate.net

Studies on the microwave-assisted synthesis of similar esters, such as n-butyl propionate, have demonstrated the synergistic effect of combining microwave irradiation with enzymatic catalysis. researchgate.net This approach can lead to higher productivities and improved synthesis performance. researchgate.net For instance, in the synthesis of n-butyl propionate, 92% conversion was achieved in 8 hours at 60°C under microwave irradiation. researchgate.net The effect of microwave power is a critical parameter to optimize, as excessive power can lead to enzyme denaturation. nih.gov

Research Findings in Microwave-Assisted Esterification
EsterCatalystKey FindingsReference
n-Butyl PropionateImmobilized Lipases (e.g., Novozym 435)Microwave irradiation significantly reduced reaction times compared to conventional heating. Higher yields were achieved in less time. researchgate.net researchgate.net
Isobutyl PropionateAcid Catalyst (e.g., Sulfuric Acid)Microwave synthesis allows for more efficient heat transfer and minimizes energy waste. A solvent-free approach was investigated. uwlax.edu uwlax.edu
Various EstersUnknowns ExperimentGeneric methodology for esterification in five minutes using microwave technology, demonstrating efficiency. sciepub.com sciepub.com
Fatty Acid Esters (Biodiesel)Non-catalyticMicrowave-mediated non-catalytic esterification achieved a high reaction conversion of 97.62%. mdpi.com mdpi.com

Process Intensification and Dynamic Optimization in Ester Production Research

Process intensification and dynamic optimization are critical areas of investigation for the production of this compound. These research efforts aim to maximize the efficiency of the esterification process by optimizing operational parameters in real-time. The use of semi-batch reactors is central to this research, as they offer enhanced control over reaction conditions compared to traditional batch reactors.

The optimization of semi-batch reactors for the synthesis of this compound involves the manipulation of key variables, primarily temperature and reactant feed rate, to achieve desired outcomes such as high conversion and minimal process time. usm.my Research has demonstrated that the operational mode—batch versus semi-batch—and the specific control strategies for these variables significantly impact the efficiency of the esterification process. usm.my

In a comparative study, the performance of batch and semi-batch operations for the catalyzed esterification of propionic anhydride with 2-butanol was evaluated. usm.my The study explored the effect of different feed rate strategies and operating temperatures on the time required to achieve a 97% conversion. For the semi-batch process, both dynamic and constant feed rates were investigated. It was found that at temperatures above 333 K, the semi-batch operation required a shorter process time to reach the target conversion compared to the batch operation. usm.my The optimization of the semi-batch process using the Control Vector Parameterization (CVP) technique resulted in an even shorter process time of 98 minutes to achieve 97% conversion, highlighting the effectiveness of this control strategy. usm.my

The following table, derived from simulation studies, illustrates the effect of temperature on the process time required to achieve 97% conversion in both batch and semi-batch modes.

Table 1: Effect of Temperature on Process Time for 97% Conversion

Temperature (K) Batch Process Time (min) Semi-Batch Process Time (min)
303 350 450
313 200 250
323 150 150
333 120 110

A significant challenge in the production of this compound is the inherent trade-off between maximizing the conversion of reactants and minimizing the process time. These two objectives are often in conflict; achieving a higher conversion typically requires a longer reaction time. Multi-objective optimization (MOO) is a powerful tool used to address this challenge by identifying a set of optimal solutions, known as the Pareto front, that represent the best possible compromises between the conflicting objectives.

In the context of the autocatalytic esterification for producing sec-butyl propionate in a semi-batch reactor, dynamic multi-objective optimization (DMOO) has been employed. usm.my One such study utilized a combination of Control Vector Parameterization (CVP) and a non-dominated sorting genetic algorithm (NSGA-II) to generate the Pareto front for maximizing conversion and minimizing process time. usm.my Each point on this front corresponds to a specific set of optimal reactor temperature and feed rate profiles.

The research identified several non-dominated points, providing a range of operational strategies. For instance, one point on the Pareto front might favor a shorter process time at the expense of a slightly lower conversion, while another point would yield a higher conversion with a longer process time. This allows for flexibility in selecting an operating policy that best aligns with specific production goals and economic considerations.

The table below presents data from a study on the multi-objective optimization of sec-butyl propionate synthesis, showcasing three non-dominated points on the Pareto front.

Table 2: Non-Dominated Points for Conversion and Process Time

Point Process Time (min) Conversion
A 45 0.989
B 49.47 0.997

These results clearly illustrate the trade-off, where a 21.88-minute increase in process time from point A to point C leads to a 1% increase in conversion. usm.my Such data is invaluable for decision-makers in an industrial setting, enabling them to select an optimal operating strategy based on the relative importance of production rate versus product yield.

Chemical Reactivity and Transformation Mechanisms

Mechanistic Investigation of Hydrolysis Reactions (Acid-Catalyzed and Base-Promoted)

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. libretexts.org In the case of esters like sec-butyl propanoate, hydrolysis splits the ester into its constituent carboxylic acid and alcohol. libretexts.org This process can be catalyzed by either an acid or a base. libretexts.org

Under acidic conditions, the hydrolysis of an ester is a reversible reaction that is the reverse of Fischer esterification. libretexts.orgchemguide.co.uk The reaction is typically performed by heating the ester with a large excess of water containing a strong acid catalyst. libretexts.org The products are a carboxylic acid and an alcohol. libretexts.org

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction where a base, such as sodium hydroxide (B78521), is consumed as a reactant. libretexts.orgmasterorganicchemistry.com This reaction results in the formation of a carboxylate salt and an alcohol. libretexts.org The irreversibility of saponification is due to the final deprotonation of the carboxylic acid intermediate by the strong base, which drives the reaction to completion. chemistrysteps.com

The general mechanisms for acid-catalyzed and base-promoted hydrolysis are initiated by the interaction of the catalyst or promoter with the ester's carbonyl group. In acid catalysis, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. numberanalytics.comyoutube.com In base-promoted hydrolysis, a hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon. masterorganicchemistry.com

Kinetic studies of ester hydrolysis measure the rate at which the reaction proceeds. The hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion in alkaline conditions. chemrxiv.org When the concentration of the base is large and effectively constant, the reaction can be treated as pseudo-first-order. chemrxiv.org

While specific kinetic data for the hydrolysis of propanoic acid, 1-methylpropyl ester is not extensively detailed in the provided search results, general principles of ester hydrolysis kinetics are well-established. The rate of hydrolysis is dependent on factors such as temperature, catalyst concentration, and the chemical structure of the ester. numberanalytics.comias.ac.in For instance, studies on similar aliphatic esters show that the reaction rate tends to decrease as the homologous series is ascended, which can be attributed to the interplay of electronic and steric factors. ias.ac.in The activation energies for the acid-catalyzed hydrolysis of various esters have been calculated, providing insight into the temperature dependence of the reaction rates. researchgate.net

The rate of ester hydrolysis is significantly influenced by both steric and electronic effects originating from the acyl and alkoxy groups of the ester. numberanalytics.com

Steric Effects: Bulky substituents near the reaction center can hinder the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, thereby slowing down the reaction rate. numberanalytics.com In the case of this compound, the alkoxy group is a secondary butyl group (1-methylpropyl). This secondary group presents more steric hindrance compared to a primary alkyl group (like n-butyl), which is known to slow down reactions like Fischer esterification. sciencemadness.org This steric bulk makes the esterification of secondary alcohols require longer reaction times, and similarly, it is expected to decrease the rate of hydrolysis. sciencemadness.org Studies on various ester prodrugs have confirmed that steric hindrance plays a crucial role in determining the rate of hydrolysis by human carboxylesterase. nih.gov

Electronic Effects: The electronic nature of the substituents can also affect the hydrolysis rate. Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. numberanalytics.com Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and slow down the hydrolysis. The alkyl groups in this compound are generally electron-donating, which tends to slightly decrease the reactivity of the carbonyl group compared to esters with electron-withdrawing groups. ias.ac.in

Advanced Studies on Transesterification Reactions

Transesterification is the process of exchanging the organic group R″ of an ester with the organic group R′ of an alcohol. The reaction is typically reversible and requires a catalyst. nih.gov For this compound, a transesterification reaction would involve reacting it with a different alcohol in the presence of a catalyst to form a new ester and sec-butanol.

A variety of catalysts can be employed for transesterification reactions, each with its own advantages and disadvantages.

Acidic Catalysts: Strong mineral acids like sulfuric acid and hydrochloric acid are commonly used. nih.gov Brønsted acidic ionic liquids, such as 1-(3-sulfopropyl)-3-methylimidazolium hydrogen sulfate, have also been shown to be effective and reusable catalysts for the transesterification of sec-butyl acetate (B1210297) with methanol (B129727). researchgate.net Solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) and novel aluminophosphate molecular sieves are also utilized, offering benefits in terms of separation and reusability. ntnu.noresearchgate.net Acidic catalysis is generally effective but can be slower than basic catalysis and may require higher reaction temperatures. kataliz.org.ua

Basic Catalysts: Alkaline catalysts, such as sodium hydroxide, potassium hydroxide, and alkali metal alkoxides (e.g., potassium butylate), are highly active and allow for rapid transesterification at or near room temperature. kataliz.org.ua However, they are sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the yield. nih.gov

Enzymatic Catalysts: Lipases are enzymes that can catalyze transesterification reactions under mild conditions. This method avoids the harsh conditions and side reactions associated with acid and base catalysts. The kinetics of enzymatic reactions can often be described by the Michaelis-Menten model. nih.gov

The transesterification reaction is an equilibrium-limited process. nih.gov To achieve high yields of the desired product, the equilibrium must be shifted in the forward direction. This can be accomplished by using a large excess of one of the reactants (typically the alcohol) or by removing one of the products (e.g., the newly formed alcohol or ester) from the reaction mixture as it forms. ntnu.no

The kinetics of transesterification are influenced by factors such as temperature, catalyst type and concentration, and the molar ratio of reactants. sci-hub.se For example, in the synthesis of butyl propionate (B1217596) from propionic acid and n-butanol, the reaction rate increases with temperature, although the equilibrium conversion is only slightly affected. sci-hub.se The reaction is a sequence of three consecutive reversible reactions involving the formation of di- and monoglyceride intermediates when starting from triglycerides. nih.gov Kinetic models, such as the pseudo-homogeneous model, can be used to describe the reaction rates and determine kinetic constants. ntnu.nonih.gov

Intramolecular transesterification can occur in molecules that contain both a hydroxyl group and an ester functionality. This reaction leads to the formation of a cyclic ester, known as a lactone. The stability of the resulting lactone ring (typically 5- or 6-membered rings are most stable) is a major driving force for this reaction.

While this compound itself cannot undergo intramolecular transesterification to form a lactone, a hydroxy-substituted derivative could. The mechanism is analogous to intermolecular transesterification, where the tethered hydroxyl group acts as the nucleophile, attacking the ester's carbonyl carbon. This process can also be catalyzed by acids or bases. The reverse reaction, the hydrolysis of a lactone, opens the ring to form a hydroxy acid. masterorganicchemistry.com

Thermal Degradation and Pyrolysis Pathways in Controlled Environments

The thermal decomposition of this compound, in a controlled environment primarily proceeds through a unimolecular elimination reaction. This pathway is analogous to the pyrolysis of other alkyl esters, such as alkyl acetates. The main mechanism involves a six-membered cyclic transition state, often referred to as a cis-elimination or an Ei (elimination, intramolecular) reaction.

In this process, a hydrogen atom from the beta-carbon of the sec-butyl group is transferred to the carbonyl oxygen of the propanoate group. This concerted rearrangement leads to the cleavage of the C-O bond of the ester, resulting in the formation of propanoic acid and an alkene, which in this case is a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene).

At higher temperatures, typically above the range for the concerted pathway, radical-mediated decomposition pathways can also occur. These pathways are less selective and can lead to a wider range of smaller molecular weight products through C-C and C-O bond homolysis. Studies on similar esters have indicated that minor products can be formed through such radical mechanisms running in parallel to the main cyclic elimination.

PathwayPrimary ProductsDescription
Concerted (cis-elimination)Propanoic acid, 1-Butene, cis-2-Butene, trans-2-ButeneMajor pathway at lower pyrolysis temperatures, proceeding through a six-membered cyclic transition state.
Radical PathwaysCarbon monoxide, Carbon dioxide, Methane, Ethene, PropeneBecomes more significant at higher temperatures, leading to a variety of smaller fragmentation products.

Oxidation Reactions and Mechanistic Elucidation

The oxidation of this compound, involves the reaction with an oxidizing agent, typically molecular oxygen in the liquid phase, which can be initiated by heat, light, or a radical initiator. The reaction proceeds via a free-radical chain mechanism. The C-H bonds at various positions in the ester molecule are susceptible to abstraction, but the reactivity is influenced by the position relative to the ester group.

The ester group activates the adjacent C-H bonds, particularly at the α-position of the acyl group and the α'-position of the alkoxyl group. The liquid-phase oxidation of saturated esters indicates that the process can lead to the formation of hydroperoxides as primary products. These hydroperoxides are often unstable and can decompose to form a variety of secondary products, including ketones, aldehydes, and carboxylic acids of lower molecular weight. For instance, oxidation at the β-position of the acyl group can lead to the formation of α,β-unsaturated esters. chemicalbook.com The complexity of the product mixture arises from the various possible sites of initial hydrogen abstraction and the subsequent reactions of the resulting peroxy radicals. chemicalbook.com

Reaction SitePotential Oxidation ProductsNotes
α-carbon (acyl group)α-hydroperoxy-sec-butyl propanoate, sec-butyl pyruvateThe C-H bond is activated by the adjacent carbonyl group.
α'-carbon (alkoxyl group)1-(propionyloxy)butan-2-one, propanoic acid, 2-butanoneThe C-H bond is activated by the adjacent oxygen atom.
β-carbon (acyl group)sec-butyl acrylate, α,β-epoxy-sec-butyl propanoateLeads to unsaturation in the acyl chain. chemicalbook.com
Other C-H bondsVarious isomeric hydroperoxides and their decomposition products (ketones, smaller esters, and acids)Oxidation can occur at other positions, leading to a complex mixture of products.

Fundamental Studies on Reactions with Nucleophiles and Electrophiles

This compound, as an ester, has a carbonyl carbon that is electrophilic and susceptible to attack by nucleophiles. The reactions typically proceed via a nucleophilic acyl substitution mechanism.

A common reaction with a strong nucleophile is saponification, which is the hydrolysis of the ester under basic conditions. In this reaction, a hydroxide ion (e.g., from sodium hydroxide) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the sec-butoxide (B8327801) as a leaving group. The sec-butoxide, being a strong base, deprotonates the newly formed propanoic acid, resulting in sodium propanoate and sec-butanol. This reaction is effectively irreversible. nist.govchembk.com

With weaker nucleophiles, such as water, the reaction is significantly slower and typically requires acid catalysis. wikipedia.org In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated by the acid, which makes the carbonyl carbon more electrophilic. A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the formation of propanoic acid and sec-butanol. This reaction is reversible. wikipedia.orgrsc.org

Reaction TypeReagentsProductsMechanism
Basic Hydrolysis (Saponification)NaOH(aq), heatSodium propanoate, sec-ButanolNucleophilic acyl substitution with a strong nucleophile (OH-). nist.gov
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., H₂SO₄), heatPropanoic acid, sec-ButanolNucleophilic acyl substitution with a weak nucleophile (H₂O) after activation of the electrophile. wikipedia.org

Synthesis and Characterization of this compound Derivatives

The synthesis of derivatives of this compound can be achieved by introducing functional groups into either the acyl or the alkoxyl part of the molecule. One example of a derivative is ethyl 3-(sec-butylamino)propanoate, which features a secondary amine functionality. google.com While this is not a direct derivative of sec-butyl propanoate, its synthesis illustrates a pathway to related structures. A plausible route to a sec-butyl propanoate derivative with a similar functional group, such as sec-butyl 3-(sec-butylamino)propanoate, could involve a Michael addition of sec-butylamine (B1681703) to sec-butyl acrylate.

Another approach to derivatives involves reactions at the α-carbon of the propionate moiety. For instance, enolate formation using a strong base would allow for alkylation or other electrophilic additions at this position.

The characterization of these derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the introduced functional groups and their position relative to the ester.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The strong carbonyl (C=O) stretch of the ester is a characteristic feature. New peaks corresponding to the introduced functional groups, such as N-H stretching for an amine or O-H stretching for a hydroxyl group, would be expected.

Mass Spectrometry (MS): MS provides the molecular weight of the derivative and information about its fragmentation pattern, which can help to confirm its structure.

Derivative NameSynthesis ApproachKey Characterization Data
Ethyl 3-(sec-butylamino)propanoateMichael addition of sec-butylamine to ethyl acrylate. google.com¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for structural confirmation. google.com
ω-Halogenated sec-butyl estersEsterification of an ω-halogenated carboxylic acid with sec-butanol.Expected to show characteristic signals for the alkyl halide in NMR and IR spectra.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating Propanoic acid, 1-methylpropyl ester from complex mixtures, enabling its precise quantification. Both gas and liquid chromatography serve distinct, crucial roles in its analysis.

Gas chromatography is highly suitable for the analysis of volatile compounds like this compound.

GC-FID: For quantification, a Flame Ionization Detector (FID) is often employed. The response of butyl esters in FID is generally uniform, irrespective of the fatty acid chain length, which simplifies quantification. dss.go.th This allows analysts to pre-calculate the expected detector response to verify that the analytical system is functioning correctly. dss.go.th

GC-MS: When coupled with a Mass Spectrometer (MS), GC provides both quantification and structural identification. The electron impact (EI) ionization mode is common, typically operating at 70 eV. nih.gov Method development involves optimizing the temperature programs for the inlet and oven to ensure sharp peaks and good separation from other volatile components. For example, a typical oven program might start at a low temperature (e.g., 55°C), ramp up to a higher temperature to elute the compound, and then increase further to clean the column. nih.gov

The choice of capillary column is critical for separation. Columns with different polarities are used to achieve the desired resolution. The Kovats Retention Index (RI) helps in identifying compounds by comparing their retention times to those of n-alkane standards. For this compound, RI values have been determined on various stationary phases.

Table 1: Kovats Retention Indices for this compound on Different GC Columns

Column TypeActive PhaseTemperature (°C)Retention Index (I)Reference
PackedSE-30100847Zarazir, Chovin, et al., 1970 nist.gov
CapillaryOV-351601067Haken and Korhonen, 1985 nist.gov
CapillaryOV-351801070Haken and Korhonen, 1985 nist.gov
PackedCarbowax 20M1001065Zarazir, Chovin, et al., 1970 nist.gov
CapillaryDB-5Temp. Ramp889Isidorov, Zenkevich, et al., 2001 nist.gov

While GC is often preferred for this compound itself, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is invaluable for analyzing related compounds, potential impurities, and non-volatile precursors or degradation products. sielc.compensoft.net

Reverse-phase (RP) HPLC is a common mode used for separating propanoate esters and their impurities. sielc.comsielc.com A typical RP-HPLC method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer). sielc.compensoft.net For applications where the eluent is introduced into a mass spectrometer, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile phosphate buffers. sielc.comsielc.com UPLC systems, which use columns with smaller particle sizes (e.g., sub-3 µm), can be employed for faster analysis times and improved resolution. sielc.comsielc.com These LC methods are scalable and can be adapted for preparative separation to isolate impurities for further structural analysis. sielc.com

Table 2: Example HPLC Conditions for Propanoate Ester Analysis

ParameterConditionReference
ColumnNewcrom R1 (Reverse-Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid sielc.com
MS-Compatible Mobile PhaseReplace phosphoric acid with formic acid sielc.com
DetectorUV or Mass Spectrometry (MS) sielc.compensoft.net

The analysis of this compound in complex samples, such as biological tissues, food products, or polymeric materials, requires effective sample preparation to remove interfering substances. nih.govcreative-proteomics.com

Liquid-Liquid Extraction (LLE): This is a conventional method where the sample is extracted with an organic solvent immiscible with the sample matrix (e.g., water). For instance, a mixture of diethyl ether and ethyl acetate (B1210297) can be used to extract fatty acids and their esters from aqueous solutions. unimi.it

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample clean-up and concentration. For ester analysis, a C18 sorbent cartridge can be used to retain the compound of interest while allowing polar interferences to pass through. nih.gov

Derivatization: For GC analysis of related acidic impurities, derivatization is often necessary to increase volatility and improve chromatographic peak shape. A common approach is esterification, for example, converting a carboxylic acid to its methyl ester using reagents like boron trifluoride (BF3) in methanol (B129727) or by using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). dss.go.thnih.gov

Acidification/Basification: For biological samples containing short-chain fatty acids (precursors to esters), the sample is often acidified to protonate the acids, making them more amenable to extraction into an organic solvent. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive structural information and the ability to detect the compound at very low concentrations.

The coupling of chromatography with mass spectrometry provides a powerful two-dimensional analytical approach.

GC-MS: This is the most common technique for the definitive identification of this compound. nih.gov The sample is first separated by the GC, and then each component enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint." The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound, which can be compared against experimental data for positive identification. nih.govnist.gov The fragmentation pattern is key to structural elucidation.

LC-MS: For analyzing less volatile impurities or degradation products related to this compound, LC-MS is the preferred method. sielc.comlcms.cz Electrospray ionization (ESI) is a common ionization source for LC-MS as it is a soft ionization technique that often leaves the parent molecule intact, providing crucial molecular weight information. wiley.com

Table 3: Key Mass Spectrum Peaks for this compound (Electron Ionization)

Mass-to-Charge Ratio (m/z)Relative IntensityPossible Fragment Ion
57100.0[C4H9]+ or [C2H5CO]+
2970.1[C2H5]+
2752.0[C2H3]+
5648.8[C4H8]+
4141.1[C3H5]+
7527.9[C2H5COOH+H]+
1014.1[M-C2H5]+
1300.4[M]+ (Molecular Ion)

Data sourced from NIST Mass Spectrometry Data Center nist.gov

High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.com This capability is critical for:

Unambiguous Formula Determination: HRMS can distinguish between ions that have the same nominal mass but different elemental compositions. This allows for the confident determination of the chemical formula of an unknown compound or impurity without relying on reference standards.

Non-Targeted Screening: In complex matrices, HRMS can be used in non-targeted workflows to identify a wide range of compounds that are present but not specifically being looked for. mdpi.com This is useful for discovering novel impurities, metabolites, or environmental contaminants related to the use or degradation of this compound.

Enhanced Sensitivity and Selectivity: The high resolution of these instruments allows the signal from the analyte of interest to be clearly separated from background noise and matrix interferences, leading to lower detection limits and more reliable quantification at trace levels. mdpi.com

Development and Validation of Analytical Methods in Research Settings

The development and validation of robust analytical methods are critical for the accurate quantification of this compound in various research settings, such as in flavor analysis, environmental monitoring, or studies of microbial metabolism. researchgate.net Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose. scielo.brresearchgate.net

Method development involves optimizing several factors, including the choice of column, mobile/carrier phase, temperature programming (for GC), and detector settings to achieve good resolution, peak shape, and sensitivity for the analyte. scielo.br For trace-level analysis of esters, sample preparation steps like solid-phase extraction (SPE) or derivatization might be necessary to remove matrix interferences and enhance detection. researchgate.netnih.gov

Once developed, the method must be rigorously validated to ensure its performance is reliable and fit for purpose. Validation is performed according to international guidelines and typically assesses the following parameters: scielo.br

Linearity and Range: Demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response over a specified range. This is confirmed by a high coefficient of determination (R²) for the calibration curve, typically >0.99. researchgate.netscielo.br

Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies by analyzing spiked samples at different concentration levels. researchgate.netfrontiersin.org Recoveries are generally expected to be within 85-115%. frontiersin.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netfrontiersin.org

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. scielo.brresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.netscielo.brresearchgate.net

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate), providing an indication of its reliability during normal usage. scielo.br

Research on the quantification of short-chain fatty acid esters often employs GC with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). researchgate.netresearchgate.net Validation studies for such methods report detailed performance characteristics. For instance, a validated GC-FID method for short-chain fatty acids reported LOQs in the range of 5.71 to 11.20 μg/mL and recoveries between 96.51% and 108.83%. researchgate.net Similarly, a method for ester-bound contaminants in food reported recoveries of 91.7% to 105.9% with precision (RSD) ranging from 1.7% to 16%. researchgate.net

Table 5: Example of Validation Parameters from an HPLC-DAD Method for Short-Chain Fatty Acids

ParameterPerformance MetricResult
Linearity (R²)Coefficient of Determination>0.997
Precision (CV%)Coefficient of Variation≤ 2.5%
Accuracy (Recovery)Percent Recovery90 ± 2% to 106 ± 2%
Limit of Detection (LOD)mmol/kg0.01 - 0.80
Limit of Quantification (LOQ)mmol/kg0.04 - 2.64

Data adapted from a study on the determination of short-chain fatty acids in meconium samples. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electronic distribution and energy of the molecule, which in turn govern its structure and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT studies can be applied to model the kinetics of reactions such as hydrolysis and the reversibility of esterification for sec-butyl propionate (B1217596). Common approaches may use functionals like B3LYP with a 6-31G(d) basis set or ωB97X-D to account for non-covalent interactions. Such calculations can elucidate reactivity through analysis of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. For instance, the reaction mechanism for the synthesis of other esters has been verified using DFT calculations. researchgate.netresearchgate.net While specific comprehensive DFT studies on sec-butyl propionate are not widely published, the methodology allows for the prediction of key electronic properties.

Calculated Property Representative Value Significance
HOMO Energy ~ -10.5 eV Indicates the molecule's ability to donate electrons; related to ionization potential.
LUMO Energy ~ +1.2 eV Indicates the molecule's ability to accept electrons; related to electron affinity.
HOMO-LUMO Gap ~ 11.7 eV Relates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment ~ 1.9 D Quantifies the polarity of the molecule, influencing intermolecular interactions.

| Mulliken Atomic Charges | C(carbonyl): +0.55e, O(carbonyl): -0.45e, O(ether): -0.35e | Reveals the partial charges on atoms, identifying electrophilic and nucleophilic sites. |

Ab initio (Latin for "from the beginning") calculations are based on quantum mechanics principles without the use of experimental data for parametrization. These methods can be employed to understand chemical reactivities and interactions at a molecular scale. researchgate.net For esters like sec-butyl propionate, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) can provide highly accurate calculations of molecular geometries, vibrational frequencies, and thermochemical properties like enthalpy of formation. These calculations are computationally more intensive than DFT but can serve as benchmarks. For example, quantum mechanical calculations have been used to investigate energy differences between ester isomers, which are influenced by non-covalent interactions like steric effects.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes and intermolecular interactions. MD simulations have been used to study the host-guest complexation of sec-butyl propionate with cyclodextrin (B1172386) derivatives for chiral recognition and separation. researchgate.net In such studies, the simulation reveals how the ester molecule fits into the cyclodextrin cavity and which non-covalent forces (e.g., van der Waals forces, hydrogen bonding) stabilize the complex. researchgate.net MD can also be used to simulate interactions with solvents to understand how solvation affects reactivity.

Table 2: Application of MD Simulation to sec-Butyl Propionate Host-Guest Interactions

Simulation Component Description Reference
Guest Molecule (R/S)-sec-Butyl propionate researchgate.net
Host Molecule Permethylated-β-cyclodextrin (PMBCD) researchgate.net
Simulation Goal To understand the mechanism of chiral recognition and determine the stability of the inclusion complex. researchgate.net

| Key Finding | MD simulations can reproduce experimental results from enantioselective gas chromatography, showing different stabilization energies for the R and S enantiomers within the host cavity. | researchgate.net |

Conformational Analysis and Energy Landscape Mapping

Propanoic acid, 1-methylpropyl ester possesses several rotatable single bonds, leading to multiple possible three-dimensional arrangements or conformers. Conformational analysis aims to identify the stable conformers and map the potential energy surface associated with bond rotations. The branched sec-butyl group introduces significant steric hindrance, which influences the rotational freedom and thermodynamic stability of the molecule compared to its linear isomers. Computational methods can systematically rotate dihedral angles to map the energy landscape and find the lowest-energy conformers. This was done in a study of its complex with cyclodextrin, where dihedral angles were scanned in 20° intervals to find the most stable structure. researchgate.net

Table 3: Key Rotatable Bonds for Conformational Analysis of this compound

Bond Description Implication for Conformation
O-C(sec-butyl) Ether linkage between the propanoate group and the chiral carbon of the sec-butyl group. Rotation determines the orientation of the entire sec-butyl group relative to the ester plane.
C(carbonyl)-C(ethyl) Bond between the carbonyl carbon and the ethyl group. Rotation affects the position of the terminal methyl group of the propanoate moiety.

| C(chiral)-C(ethyl) | Bond between the chiral carbon and the ethyl group within the sec-butyl moiety. | Rotation alters the spatial arrangement of the sec-butyl side chain, contributing to steric strain. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is crucial for elucidating the detailed step-by-step pathways of chemical reactions, including the identification of high-energy transition states and the calculation of activation energies. The esterification of propionic anhydride (B1165640) with 2-butanol (B46777) to form sec-butyl propionate is an example of a reaction whose complex autocatalytic mechanism can be studied computationally. researchgate.netresearchgate.net Similarly, the acid-catalyzed hydrolysis of the ester involves the protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent formation of a tetrahedral intermediate before yielding the final products. DFT calculations are frequently used to model these pathways and verify mechanisms proposed from experimental results. researchgate.netresearchgate.net

Table 4: Elementary Steps in the Acid-Catalyzed Hydrolysis of this compound

Step Description
1. Protonation The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.
2. Nucleophilic Attack A water molecule acts as a nucleophile, attacking the activated carbonyl carbon.
3. Tetrahedral Intermediate Formation A tetrahedral intermediate is formed.
4. Proton Transfer A proton is transferred to the alkoxy oxygen, making sec-butanol a better leaving group.
5. Leaving Group Elimination The C-O bond breaks, and the sec-butanol leaving group is eliminated.

| 6. Deprotonation | The protonated carbonyl of the resulting propanoic acid is deprotonated, regenerating the acid catalyst. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Behavior

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate variations in the chemical structure of compounds with their biological activity or physicochemical properties. For a series of sec-butyl carboxylates, including sec-butyl propionate, a QSPR-type model was developed to relate structural and physicochemical parameters to their retention behavior in gas chromatography. researchgate.net The resulting equation allows for the prediction of the capacity factor (k'), a measure of retention, based on solute parameters. researchgate.net

Table 5: QSPR Model for Chromatographic Separation of sec-Butyl Carboxylates

Equation log k′ = –0.299 + 0.542π* + 0.067Es
Dependent Variable log k' : The logarithm of the capacity factor, representing retention time on the column.
Independent Variable 1 π *: A measure of the solute's dipolarity/polarizability.
Independent Variable 2 Es : The Taft steric parameter, quantifying the steric effect of the substituent group.
Correlation Coefficient (r) 0.9999

| Significance | This model demonstrates that both electronic (polarizability) and steric effects are key predictors of the chromatographic behavior for this class of esters. researchgate.net |

Applications in Advanced Materials and Industrial Processes Research

Research on its Role as a Solvent in Chemical Synthesis and Industrial Formulations

Propanoic acid, 1-methylpropyl ester, also known as sec-butyl propionate (B1217596), is investigated in industrial and research settings for its favorable characteristics as a solvent. Its moderate volatility and chemical stability make it a viable component in various formulations. Research into esters with similar structures, such as methyl propionate and isobutyl propionate, further contextualizes its potential applications. Methyl propionate, for instance, is utilized as a solvent in the chemical industry for producing lacquers, coatings, and resins due to its moderate polarity and low boiling point. slchemtech.com

The solvation effects of propanoic acid esters are a subject of scientific investigation, particularly in enhancing the solubility of other substances and influencing reaction kinetics.

Solubility Enhancement: Research has demonstrated that propanoic acid esters can significantly improve the solubility of poorly water-soluble drugs. A study highlighted in the Journal of Pharmaceutical Sciences found that incorporating these esters into solid dosage forms could increase drug solubility by as much as 30%. This effect is critical in pharmaceutical formulations where bioavailability is a key concern.

Reaction Media: In chemical synthesis, the choice of solvent is crucial. The esterification process to produce sec-butyl propionate itself serves as a case study. The reaction involves combining propanoic acid and sec-butanol, typically under reflux with an acid catalyst like sulfuric acid. sciencemadness.org The kinetics of this Fischer esterification are influenced by factors such as steric hindrance from the secondary alcohol, which can necessitate longer reaction times compared to primary alcohols. sciencemadness.org Studies on the synthesis of similar esters, like butyl propionate, have explored various catalysts to optimize reaction performance, indicating that the medium and catalytic system are areas of active research. jchr.orgresearchgate.net

Table 1: Research Findings on Solvation Effects

Research Area Finding Significance Source(s)
Pharmaceutical Formulations Increased solubility of poorly water-soluble drugs by up to 30%. Improves bioavailability of active pharmaceutical ingredients.
Chemical Synthesis Esterification kinetics are affected by steric hindrance of the sec-butanol precursor. Requires optimization of reaction conditions (e.g., longer reflux times) for efficient synthesis. sciencemadness.org

The properties of this compound make it a subject of interest for use in the coatings and resins industry. Its role is primarily as a solvent that can influence application properties and final film quality. Analogous research on isobutyl propionate, a structurally similar ester, by the American Coatings Association showed that its use as a solvent in paint formulations improved drying time and film formation properties when compared to more traditional solvents. Esters like methyl propionate are also used as solvents for lacquers and resins, highlighting a common application for this class of compounds. slchemtech.com

Table 2: Comparative Performance in Coating Formulations (Based on Analogous Ester Research)

Solvent Type Drying Time (minutes) Film Quality Rating (1-10) Source
Traditional Solvent 45 7
Isobutyl Propionate 30 9

Precursor or Monomer in Polymer Chemistry and Polymerization Studies

Research has explored the use of butyl propionate as a monomer, suggesting its potential role in creating new polymers. jchr.org A study published in the Journal of Chemical Health Risks investigated the synthesis of butyl propionate as a potential monomer for biodegradable polymers, addressing the environmental concerns associated with conventional plastics. jchr.org This positions esters like sec-butyl propionate as compounds of interest in the development of more sustainable materials.

This compound is utilized as a plasticizer due to its chemical stability and volatility. Plasticizers are additives that increase the flexibility and durability of polymers. Research into bio-based plasticizers, such as those derived from fatty acid esters, is a growing field, driven by the need for alternatives to traditional phthalate-based plasticizers. researchgate.netfraunhofer.de The fundamental mechanism of a plasticizer involves embedding itself between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg), thereby increasing flexibility. researchgate.netresearchgate.net Studies on various ester-based plasticizers show that their effectiveness is linked to their chemical structure, which influences their compatibility and efficiency within the polymer matrix. mdpi.com

Role in Advanced Chemical Engineering Unit Operations (e.g., Extraction, Distillation)

The distinct physicochemical properties of this compound are relevant to its separation and purification through standard chemical engineering unit operations like distillation. Following its synthesis, the compound is typically purified from the reaction mixture. sciencemadness.org This purification is often achieved via distillation, which separates components based on differences in their boiling points. sciencemadness.org The boiling point of sec-butyl propionate is in the range of 132–135°C. This property, along with its density (0.861–0.879 g/cm³), is a critical parameter for designing and optimizing distillation and extraction processes.

Table 3: Physical Properties Relevant to Unit Operations

Property Value Significance in Unit Operations Source(s)
Boiling Point 132–135°C Basis for separation from reactants (propanoic acid, sec-butanol) and byproducts via distillation.
Density 0.861–0.879 g/cm³ Important for liquid-liquid extraction processes and for calculating mass balance in separation columns.

Academic Research into its Role in Aroma and Flavor Systems (Mechanisms, Biosynthesis)

This compound is recognized for its contribution to aroma and flavor systems, possessing a fruity, ethereal, and grape-like scent. sciencemadness.org It is used as a flavoring agent in products like beverages. Research into the synthesis of related esters, such as isobutyl propionate, notes its rum-like fragrance and application in the food industry. researchgate.net

Academic research has increasingly focused on the biosynthesis of such esters as a sustainable alternative to chemical synthesis. nih.govnih.gov Studies explore the use of enzymes, such as lipases, to catalyze the esterification of acids and alcohols under mild conditions. nih.gov This enzymatic approach is advantageous due to its biodegradability and reduced energy demand. nih.gov Furthermore, metabolic engineering of microorganisms like Clostridium saccharoperbutylacetonicum is being investigated to produce propionate, a key precursor chemical for these esters, from renewable substrates. nih.gov This research into biological production pathways is crucial for developing environmentally friendly methods to create valuable flavor and aroma compounds.

Research on Biosynthesis Pathways of Esters in Natural Systems

This compound has been identified as a naturally occurring compound in some plants and as a product of fermentation. mdpi.comresearchgate.netunimore.it Its biosynthesis is part of the broader research into the formation of esters, which are significant contributors to the aroma and flavor of fruits and other plant materials. mdpi.comresearchgate.net The primary pathway for the biosynthesis of esters in plants involves the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA), a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

The biosynthesis of the sec-butanol moiety, the alcohol precursor to this compound, is understood to originate from the metabolism of amino acids. nih.gov Specifically, the Ehrlich pathway describes the conversion of amino acids to their corresponding fusel alcohols. researchgate.net While the direct biosynthesis of sec-butanol in plants is not extensively detailed, the general pathway for butanol production involves the conversion of pyruvate, a key product of glycolysis. youtube.comoup.com

Research has shown that branched-chain amino acids are precursors to branched-chain esters, a category that includes this compound. mdpi.com The formation of these esters is a key area of study in understanding the development of characteristic aromas in ripening fruits.

A study on a fermented beverage made from medicinal plants and sugarcane molasses identified this compound as one of the volatile compounds produced during lactic acid fermentation. mdpi.comunimore.itresearchgate.netunimore.it This finding suggests that microorganisms, in this case, lactic acid bacteria, possess the necessary enzymatic machinery to synthesize this ester. The study highlights the complexity of flavor development in fermented products and the role of microbial metabolism in generating a diverse array of aromatic compounds.

Furthermore, an analysis of the alcoholic extract of the plant Pedalium murex identified this compound, although as a minor component. This indicates its presence within the plant's natural chemical profile.

The following table summarizes the key precursors and enzymes involved in the general biosynthesis of esters like this compound in natural systems.

ComponentRole
Propionyl-CoAAcyl-CoA precursor
sec-ButanolAlcohol precursor
Alcohol Acyltransferase (AAT)Enzyme catalyzing the esterification reaction
Branched-chain amino acidsPrecursors to the alcohol moiety
PyruvateCentral metabolite leading to alcohol synthesis

Investigations into Flavor Precursor Transformations in Food Processing

The presence of this compound in fermented beverages points to its role as a flavor compound and its formation as a result of transformations during food processing. mdpi.comunimore.itresearchgate.net Esters are well-known for their contribution to the sensory profiles of fermented foods and beverages, often imparting fruity and pleasant aromas.

In the context of the aforementioned study on a fermented beverage, this compound was detected in the final product, indicating its formation during the fermentation process. mdpi.comunimore.itresearchgate.net The precursors for this ester, propionic acid and sec-butanol, are likely produced by the metabolic activities of the lactic acid bacteria used in the fermentation. The subsequent esterification of these precursors, catalyzed by microbial enzymes, leads to the formation of the final flavor compound.

The table below outlines the transformation of precursors to this compound during a typical fermentation process.

PrecursorTransformationProduct
CarbohydratesGlycolysisPyruvate
PyruvateAmino acid metabolism / Ehrlich pathwaysec-Butanol
Amino AcidsMetabolismPropionic acid
Propionic acid + sec-ButanolEnzymatic esterificationThis compound

Integration in Agrochemical Formulations Research (e.g., as an intermediate)

Research into the application of this compound as an intermediate in agrochemical formulations is an area of ongoing investigation. While direct, extensive evidence of its large-scale use as a key intermediate in the synthesis of specific active agrochemical ingredients is not widely documented in publicly available research, its chemical structure suggests potential utility in this field.

Hydrazine and its derivatives, which can be involved in the synthesis of some pesticides, have been noted in studies that also detect this compound in plant extracts. mdpi-res.com This co-occurrence, however, does not directly imply a synthetic relationship.

The use of various esters in agrochemical formulations is common, often as solvents or adjuvants to improve the efficacy and delivery of the active ingredients. While this compound could potentially serve in such a capacity, specific research detailing this application is limited.

It is important to note that the synthesis of certain classes of herbicides, such as aryloxyphenoxypropionates, involves propionic acid derivatives. However, the specific use of the 1-methylpropyl ester of propanoic acid as a starting material or key intermediate in these syntheses is not explicitly detailed in the reviewed literature.

Further research and patent literature analysis would be necessary to fully elucidate the extent and nature of the integration of this compound in agrochemical formulations research.

Environmental Fate and Degradation Research

Biodegradation Pathways and Kinetics in Environmental Compartments

The breakdown of Propanoic acid, 1-methylpropyl ester in the environment is significantly influenced by microbial activity. The ester linkage in its structure is the primary site for initial enzymatic attack, leading to its degradation.

Microbial Degradation Mechanisms and Enzymatic Pathways

The microbial degradation of esters like this compound is primarily initiated by the enzymatic hydrolysis of the ester bond. henrys-law.org This reaction is catalyzed by a class of enzymes known as esterases (specifically, carboxylesterases), which are a type of hydrolase. ca.govhenrys-law.org These enzymes cleave the ester bond, yielding propanoic acid and sec-butanol (1-methylpropanol). chemspider.com

The general mechanism for the enzymatic hydrolysis of an ester is as follows:

Esterase + this compound → [Enzyme-Substrate Complex]

[Enzyme-Substrate Complex] + H₂O → Propanoic acid + sec-Butanol + Esterase

Once formed, propanoic acid and sec-butanol can be further utilized by a wide range of microorganisms as carbon and energy sources. Propanoic acid can be metabolized through various pathways, including the methylmalonyl-CoA pathway, leading to its entry into the citric acid cycle. sec-Butanol is typically oxidized to 2-butanone, which can then be further metabolized.

The structure of the ester, particularly the branching in the alcohol moiety (sec-butanol), can influence the rate of microbial degradation. nih.gov While specific studies on this compound are limited, research on other branched-chain esters suggests that branching can sometimes hinder the binding of the substrate to the active site of the esterase, potentially slowing down the degradation process compared to linear esters. nih.gov

Factors Influencing Biodegradation Rates (e.g., pH, Temperature, Microbial Communities)

Several environmental factors can significantly impact the rate at which this compound is biodegraded. These factors primarily affect the activity of the microbial populations and the enzymes they produce.

FactorInfluence on Biodegradation
pH Microbial enzymes have optimal pH ranges for activity. Extreme pH values can denature these enzymes, thereby inhibiting biodegradation. The optimal pH for the degradation of many organic pollutants in soil and water is often near neutral (pH 6.5-8.5). wikipedia.org
Temperature Temperature affects the metabolic rate of microorganisms and the kinetics of enzymatic reactions. Generally, an increase in temperature, up to an optimal point, will increase the rate of biodegradation. wikipedia.org For most environmental systems, this optimum is typically in the range of 25-35°C. Lower temperatures can significantly slow down degradation.
Microbial Communities The presence of a diverse and adapted microbial community is crucial for efficient biodegradation. Environments with a history of exposure to similar organic compounds are more likely to harbor microorganisms capable of degrading this compound. The density and composition of the microbial population will directly influence the overall degradation rate.
Nutrient Availability The availability of essential nutrients, such as nitrogen and phosphorus, is critical for microbial growth and metabolism. A lack of these nutrients can limit the ability of microorganisms to degrade the target compound, even if it is a readily available carbon source. wikipedia.org
Oxygen Availability The initial breakdown of the ester via hydrolysis can occur under both aerobic and anaerobic conditions. However, the subsequent degradation of the resulting propanoic acid and sec-butanol is generally more rapid and complete in the presence of oxygen (aerobic conditions). henrys-law.org
Bioavailability The extent to which the compound is available to microorganisms for uptake and metabolism. Factors such as water solubility and adsorption to soil particles can affect its bioavailability.

Abiotic Degradation Processes

In addition to biodegradation, this compound can be degraded by non-biological processes in the environment, primarily through hydrolysis and photolysis.

Hydrolysis in Natural Waters and Soil Systems

Hydrolysis is a chemical reaction with water that can break down this compound into its constituent alcohol and carboxylic acid. This process can be catalyzed by acids or bases. chemspider.com

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is reversible and leads to the formation of propanoic acid and sec-butanol. iwaponline.com

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydrolysis is essentially irreversible and produces propanoate salt and sec-butanol. chemspider.com

The rate of hydrolysis is highly dependent on the pH of the surrounding medium. While specific experimental data for this compound is scarce, estimations can be made based on structurally similar compounds. For the related compound sec-butyl acetate (B1210297), the estimated half-life for hydrolysis increases significantly as the pH approaches neutral.

Estimated Hydrolysis Half-life of a Structurally Similar Compound (sec-Butyl Acetate)

pHEstimated Half-life
73.5 years
8128 days
Data for sec-butyl acetate, a structurally similar ester, is used as a proxy.

These estimates suggest that abiotic hydrolysis is likely to be a slow degradation process in natural waters with a neutral pH, but it can become more significant in alkaline conditions.

Environmental Monitoring and Analytical Methodologies for Trace Detection

The detection and quantification of this compound in environmental samples such as water, soil, and air are typically achieved using chromatographic techniques, given its volatile nature.

Common analytical methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of volatile organic compounds. The sample is introduced into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides identification based on their mass-to-charge ratio and fragmentation patterns.

Headspace-Solid Phase Microextraction (HS-SPME): This is a sample preparation technique often used in conjunction with GC-MS for the analysis of volatile and semi-volatile compounds in liquid and solid samples. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile compounds like this compound partition onto the fiber. The fiber is then transferred to the GC injector for analysis. This method is advantageous as it is solvent-free and can concentrate the analyte, leading to lower detection limits.

The choice of analytical method and specific parameters, such as the type of GC column or SPME fiber coating, will depend on the sample matrix and the required sensitivity.

Life Cycle Assessment (LCA) Methodologies for Ester Production and Environmental Impact

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product, process, or service throughout its entire life cycle. tandfonline.comecochain.com This "cradle-to-grave" or "cradle-to-gate" analysis is governed by ISO standards 14040 and 14044, which provide the framework for conducting and reporting LCA studies. tandfonline.comsimapro.com The assessment encompasses all stages, from the extraction of raw materials and their processing, through manufacturing and transportation, to the use and final disposal or recycling of the product. tandfonline.com

The application of LCA to chemical production, including that of esters like this compound, allows for the identification of environmental hotspots and opportunities for improvement. researchgate.netmdpi.com The process typically involves the following key stages:

Goal and Scope Definition: This initial step defines the purpose of the study, the functional unit (e.g., 1 kg of produced ester), and the system boundaries (e.g., cradle-to-gate, which includes raw material acquisition and manufacturing).

Life Cycle Inventory (LCI): This stage involves the compilation of data on all inputs (e.g., energy, raw materials, water) and outputs (e.g., emissions to air, water, and soil; waste) for each process within the system boundaries. For the production of this compound, this would include the upstream production of propanoic acid and sec-butanol, as well as the energy and other resources required for the esterification reaction and purification steps.

Life Cycle Impact Assessment (LCIA): The data from the LCI is translated into potential environmental impacts. ecochain.com This is achieved using various impact assessment methods, such as ReCiPe or the Environmental Footprint (EF) method, which categorize the inventory data into specific impact categories. researchgate.netmdpi.com

Interpretation: The results of the LCIA are analyzed to identify the most significant environmental impacts and the life cycle stages contributing most to them. This allows for targeted improvements, such as optimizing reaction conditions, using greener catalysts, or reducing energy consumption. mdpi.com

Research on the LCA of various esters, such as fatty acid butyl esters and ethyl/n-butyl acetates, provides insights into the potential environmental impacts associated with the production of this compound. tandfonline.comresearchgate.net The primary contributors to the environmental footprint of ester production often include:

Raw Material Acquisition: The production of the precursor acid (propanoic acid) and alcohol (sec-butanol) can have significant environmental impacts, depending on their synthesis routes (e.g., petrochemical-based vs. bio-based).

Energy Consumption: The esterification process, particularly distillation for purification, is often energy-intensive. researchgate.net The source of this energy (e.g., fossil fuels vs. renewables) will heavily influence the global warming potential and other impact categories. tudelft.nl

Catalyst and Solvent Use: The type of catalyst (e.g., homogeneous acid catalysts vs. heterogeneous catalysts) and the use of solvents can contribute to waste generation and toxicity potentials. jchr.org

The following table presents a hypothetical Life Cycle Impact Assessment for the production of 1 kg of a generic short-chain ester, based on findings for similar compounds. This data is illustrative and the actual impacts for this compound would require a specific study.

Table 1: Illustrative Life Cycle Impact Assessment for the Production of 1 kg of a Short-Chain Ester (Cradle-to-Gate)

Impact CategoryUnitIllustrative Value
Global Warming Potential (GWP 100a)kg CO₂ eq2.5 - 4.0
Ozone Depletion Potential (ODP)kg CFC-11 eq1.5 x 10⁻⁷
Acidification Potential (AP)kg SO₂ eq1.2 x 10⁻²
Eutrophication Potential (EP)kg PO₄³⁻ eq5.0 x 10⁻³
Photochemical Ozone Creation Potential (POCP)kg C₂H₄ eq4.5 x 10⁻³
Abiotic Depletion Potential (ADP)kg Sb eq3.0 x 10⁻⁵
Human Toxicity Potential (HTP)kg 1,4-DB eq20 - 35

Data is synthesized from LCA studies on similar esters and should be considered illustrative. tandfonline.comresearchgate.net

Table 2: Contribution Analysis of Life Cycle Stages to Environmental Impacts of a Generic Ester Production

Life Cycle StageGlobal Warming (%)Acidification (%)Eutrophication (%)
Raw Material: Acid Production 403530
Raw Material: Alcohol Production 302520
Esterification Process (Energy) 203035
Waste Treatment & Other 101015

This table illustrates the typical distribution of impacts. The actual distribution can vary significantly based on the specific production technology and raw material sources.

In the context of sustainable chemistry, research into the coproduction of esters, where the by-products of one synthesis are used as feedstock for another, has shown a clear reduction in environmental impacts. researchgate.net Furthermore, the use of bio-based raw materials and renewable energy sources can significantly lower the carbon footprint and other environmental burdens associated with ester production. researchgate.nettudelft.nl

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Ester Synthesis and Transformation

The conventional synthesis of propanoic acid, 1-methylpropyl ester, typically involves Fischer-Speier esterification, which relies on homogeneous acid catalysts like sulfuric acid. sciencemadness.org While effective, this method presents challenges related to catalyst separation, reactor corrosion, and environmental concerns. To address these limitations, research is actively exploring a new generation of catalytic systems.

Heterogeneous Catalysts: A significant area of development is the use of solid acid catalysts. These materials, such as ion-exchange resins, zeolites, and metal oxides, offer the advantages of easy separation from the reaction mixture, reduced corrosivity, and potential for regeneration and reuse. researchgate.net For instance, novel aluminophosphate molecular sieves have demonstrated high yields in the synthesis of related esters like butyl propionate (B1217596). researchgate.net Research in this area aims to develop catalysts with tailored acidity, porosity, and stability to maximize the yield and selectivity for the synthesis of sec-butyl propanoate.

Enzymatic Catalysis: Biocatalysis, particularly using lipases, is emerging as a green alternative for ester synthesis. nih.gov Lipases operate under mild reaction conditions, exhibit high selectivity, and can reduce the formation of byproducts. nih.gov The use of immobilized enzymes, such as Novozym 435, has shown high efficiency in the synthesis of various esters and could be applied to the production of this compound. nih.gov Future work will likely focus on improving the operational stability and reusability of these biocatalysts, as well as exploring their efficacy in solvent-free reaction media. nih.gov

Bimetallic and Nanocatalysts: Recent breakthroughs include the development of innovative bimetallic catalysts that demonstrate remarkable efficiency in ester-producing reactions. eurekalert.org These catalysts can utilize molecular oxygen as a green oxidant, significantly enhancing the environmental profile of the synthesis process. eurekalert.org The synergistic effects between the different metallic components can lead to enhanced reactivity and selectivity. eurekalert.org Nanocatalysts also represent a promising frontier, offering high surface area-to-volume ratios and unique electronic properties that can lead to improved catalytic performance.

Catalyst TypeAdvantagesResearch Focus
Heterogeneous Catalysts Easy separation, reusability, reduced corrosionTailoring acidity and porosity, improving stability
Enzymatic Catalysts (Lipases) Mild conditions, high selectivity, greenImproving operational stability, solvent-free systems
Bimetallic/Nanocatalysts High efficiency, use of green oxidantsExploring synergistic effects, enhancing reactivity

Application of Artificial Intelligence and Machine Learning in Ester Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, with significant potential to accelerate the development and optimization of processes related to this compound.

Reaction Optimization: ML algorithms can be trained on large datasets of experimental results to predict reaction outcomes, such as yield and purity, under various conditions. aimspress.com This predictive capability allows for the in silico optimization of reaction parameters, including temperature, catalyst loading, and reactant molar ratios, thereby reducing the number of required experiments and saving time and resources. aimspress.comfrontiersin.org For the synthesis of sec-butyl propanoate, ML models could be developed to identify the optimal conditions for maximizing yield while minimizing energy consumption and byproduct formation.

Catalyst Design and Discovery: AI is being employed to design novel catalysts with desired properties. skyquestt.com By analyzing the relationships between catalyst structure and performance, machine learning models can identify promising new catalyst formulations. This data-driven approach can significantly shorten the catalyst development cycle.

Predictive Chemistry: ML models can also be used to predict the physicochemical properties of esters, aiding in the design of molecules with specific characteristics for various applications. frontiersin.org This could be particularly useful in screening for esters with desirable solvent properties or specific sensory profiles.

Sustainable Production Methodologies and Circular Economy Concepts in Ester Synthesis

The principles of green chemistry and the circular economy are increasingly influencing the production of chemicals, including esters. evonik.com The goal is to develop manufacturing processes that are more environmentally friendly and resource-efficient.

Bio-based Feedstocks: A key aspect of sustainable production is the use of renewable raw materials. Research is underway to produce the precursor molecules of this compound—propionic acid and sec-butanol—from biomass. For example, propionic acid can be produced through the fermentation of various substrates by engineered microorganisms like Clostridium saccharoperbutylacetonicum. nih.govresearchgate.net The development of efficient microbial strains and fermentation processes is a major focus of this research. nih.govresearchgate.net

Waste Valorization: The concept of a circular economy encourages the use of waste streams as raw materials. oup.com For instance, research is exploring the production of valuable chemicals from agricultural residues and food waste. oup.com In the context of ester production, this could involve the conversion of waste-derived alcohols and carboxylic acids into esters like sec-butyl propanoate.

Process Intensification: Sustainable methodologies also involve the development of more efficient production processes. This includes the use of continuous flow reactors, which can offer better heat and mass transfer, improved safety, and higher throughput compared to traditional batch reactors. skyquestt.com Additionally, techniques like reactive distillation, where the reaction and separation of products occur in a single unit, can improve conversion by continuously removing byproducts. researchgate.net

Advanced Analytical Techniques for Real-Time Process Monitoring and Control

The ability to monitor chemical reactions in real-time is crucial for process optimization, ensuring product quality, and improving safety. Advanced analytical techniques are being developed and applied to the online monitoring of esterification reactions.

Spectroscopic Methods: In-line spectroscopic techniques, such as mid-infrared (MIR) and Raman spectroscopy, allow for the continuous monitoring of the concentrations of reactants, products, and intermediates directly within the reactor. strath.ac.ukrsc.org These methods provide real-time kinetic data that can be used to control and optimize the reaction. rsc.org For the synthesis of sec-butyl propanoate, these techniques could be employed to precisely determine the reaction endpoint, avoiding unnecessary energy consumption and the formation of degradation products.

Mass Spectrometry: On-line mass spectrometry is another powerful tool for real-time reaction monitoring. sigmaaldrich.com It can provide detailed information about the composition of the reaction mixture, including the detection of trace impurities and byproducts. sigmaaldrich.com This level of detail is invaluable for understanding reaction mechanisms and for ensuring the purity of the final product.

Process Analytical Technology (PAT): The integration of these advanced analytical techniques with process control systems is a key aspect of Process Analytical Technology (PAT). PAT aims to design and control manufacturing processes based on a thorough understanding of the underlying science and engineering, leading to more robust and efficient production.

Analytical TechniqueInformation ProvidedApplication in Ester Synthesis
Mid-Infrared (MIR) Spectroscopy Real-time concentration of reactants and productsProcess optimization and endpoint determination
Raman Spectroscopy Real-time kinetic dataUnderstanding reaction kinetics and mechanisms
On-line Mass Spectrometry Detailed compositional analysis, impurity detectionQuality control and byproduct monitoring

Interdisciplinary Research with Biotechnology, Materials Science, and Environmental Engineering

The future of ester chemistry is increasingly interdisciplinary, with collaborations between chemists, biologists, materials scientists, and environmental engineers driving innovation. yale.educolorado.eduroutledge.com

Biotechnology: The intersection of biotechnology and ester chemistry is evident in the development of biocatalysts and bio-based production routes as mentioned earlier. asee.org Furthermore, esters with specific biological activities are being explored for applications in pharmaceuticals and agriculture.

Materials Science: Esters are fundamental building blocks for a wide range of materials, including polymers, plasticizers, and coatings. Research in materials science is focused on developing new ester-based materials with tailored properties, such as biodegradability, thermal stability, and specific mechanical characteristics. mdpi.com For example, there is growing interest in bio-based esters as phase change materials (PCMs) for thermal energy storage. mdpi.com

Environmental Engineering: In environmental engineering, esters are being investigated for their role in various applications, such as green solvents and biodegradable lubricants. researchgate.net The environmental fate and biodegradability of esters are important areas of research to ensure their sustainability. Interdisciplinary efforts are crucial for designing environmentally benign esters and for developing technologies for their recycling and degradation. researchgate.netstanford.edu

Q & A

Q. How is Propanoic acid, 1-methylpropyl ester synthesized in laboratory settings, and what catalysts optimize its formation?

this compound (CAS 591-34-4) is synthesized via acid-catalyzed esterification between propanoic acid and 1-methylpropanol (sec-butanol). Concentrated sulfuric acid (H₂SO₄) is typically used as a catalyst to protonate the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the alcohol. The reaction proceeds under reflux conditions (~2–4 hours) to achieve equilibrium. Post-synthesis, purification via distillation or liquid-liquid extraction is required to isolate the ester .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : In the 1H^1 \text{H}-NMR spectrum, the ester carbonyl (C=O) absence of a proton signal, methylene (CH₂) groups adjacent to oxygen appear as triplets (δ ~4.0–4.2 ppm), and terminal methyl groups (CH₃) resonate as singlets (δ ~0.9–1.2 ppm).
  • IR Spectroscopy : Strong absorbance at ~1740–1720 cm⁻¹ (ester C=O stretch) and 1250–1050 cm⁻¹ (C-O ester linkage).
  • GC-MS : Molecular ion peak at m/z 130 (C₇H₁₄O₂+^+) with fragmentation patterns reflecting the sec-butyl and propionyl groups .

Q. What stability considerations are critical for handling this compound?

The compound is a flammable liquid (flash point ~30–35°C). Avoid exposure to heat, open flames, or sparks. Store in airtight containers under inert gas (N₂) to prevent hydrolysis or oxidation. Incompatible with strong oxidizing agents (e.g., HNO₃, KMnO₄), which may induce exothermic decomposition .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?

Discrepancies in enthalpy values (e.g., unexpected ~27 kJ/mol increments per CH₂ group in homologs) may arise from long-range electronic interactions in branched esters. Researchers should:

  • Validate experimental data using group contribution (GC) models and compare with quantum mechanical methods (e.g., ωB97X-D for dispersion corrections).
  • Perform relative stability calculations for homologs (e.g., butanoic acid 1-methylpropyl ester vs. pentanoic acid 1-methylpropyl ester) to assess conformational effects .

Q. How do alkyl chain length and branching influence the thermodynamic stability of this compound?

Branched esters exhibit lower entropy and altered enthalpy due to steric hindrance and reduced rotational freedom. For example:

  • The sec-butyl group in this compound introduces steric strain, lowering stability compared to linear analogs.
  • Computational studies (B3LYP/ωB97X-D) show marginal energy differences (~3 kJ/mol) between homologs, suggesting experimental anomalies may stem from side-chain interactions or measurement artifacts .

Q. What computational approaches predict the reactivity of this compound under varying conditions?

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model hydrolysis kinetics or esterification reversibility.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in polar aprotic solvents like DMSO) to assess solvation effects on reactivity.
  • Validate predictions against experimental kinetic data (e.g., Arrhenius parameters for thermal decomposition) .

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Propanoic acid, 1-methylpropyl ester

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